molecular formula C12H10ClNO2 B6191144 4-(pyridin-3-yl)benzoic acid hydrochloride CAS No. 175153-10-3

4-(pyridin-3-yl)benzoic acid hydrochloride

Cat. No.: B6191144
CAS No.: 175153-10-3
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C12H9NO2·HCl. It is a derivative of benzoic acid, where a pyridine ring is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-3-yl)benzoic acid hydrochloride typically involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde. This reaction is usually carried out under acidic conditions to facilitate the formation of the desired product . The general reaction can be represented as follows:

Benzoic acid+3-pyridinecarboxaldehyde4-(pyridin-3-yl)benzoic acid+H2O\text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{4-(pyridin-3-yl)benzoic acid} + \text{H}_2\text{O} Benzoic acid+3-pyridinecarboxaldehyde→4-(pyridin-3-yl)benzoic acid+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. Common reagents used in the industrial synthesis include N,N-dimethylformamide, palladium chloride, and cesium carbonate .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Pyridin-3-yl)benzoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyridin-3-yl)benzoic acid hydrochloride involves the reaction of pyridine-3-carboxylic acid with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.", "Starting Materials": ["Pyridine-3-carboxylic acid", "4-chlorobenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrochloric acid"], "Reaction": ["Step 1: Pyridine-3-carboxylic acid and 4-chlorobenzoic acid are dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the reaction mixture as coupling agent and catalyst, respectively.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The resulting product is isolated by filtration and washed with a suitable solvent such as ethanol or diethyl ether.", "Step 5: The isolated product is dissolved in hydrochloric acid and stirred at room temperature for several hours to obtain the hydrochloride salt form of the compound.", "Step 6: The final product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] }

CAS No.

175153-10-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.